![molecular formula C17H11F3N4O3 B2723226 7-methoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide CAS No. 2034234-70-1](/img/structure/B2723226.png)
7-methoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide
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Overview
Description
This compound belongs to a class of molecules known as pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry and have been reported to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . It also contains a trifluoromethyl group and a methoxy group attached to the pyrimidine ring .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents . This reaction has been used in the synthesis of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, the presence of the trifluoromethyl group is likely to increase the compound’s lipophilicity, which could enhance its ability to cross biological membranes .Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrazolo[1,5-a]pyrimidines, including this compound, serve as a privileged scaffold for drug discovery due to their synthetic versatility and pharmacological potential . Researchers explore their use as:
- Anticancer and Antitumor Agents : Pyrazolo[1,5-a]pyrimidines have demonstrated antitumor and anticancer properties, potentially inhibiting cancer cell growth .
- Kinase Inhibitors : Analogues of this compound have been designed as potent Pim1 kinase inhibitors, which play a crucial role in cancer progression .
ERβ Antagonism
The compound is also known as 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]-pyrimidin-3-yl]phenol (PHTPP) . It acts as a selective estrogen receptor beta (ERβ) antagonist. ERβ modulation has implications in cancer therapy and hormone-related disorders.
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidine derivatives, a related class, have been synthesized and screened for antibacterial activity. Some compounds exhibited higher antibacterial activity than standard drugs against Gram-negative and Gram-positive bacteria .
Combinatorial Library Design
The fused pyrazole structure serves as a privileged scaffold for combinatorial library design. Its versatility allows for structural modifications, making it valuable in drug discovery .
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O3/c1-26-11-4-2-3-9-5-12(27-15(9)11)16(25)22-10-7-21-14-6-13(17(18,19)20)23-24(14)8-10/h2-8H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSCMSIHVKFZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide |
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